N2-(6-Bromopyridin-2-yl)pyridine-2,6-diamine
CAS No.:
Cat. No.: VC20718574
Molecular Formula: C10H9BrN4
Molecular Weight: 265.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrN4 |
|---|---|
| Molecular Weight | 265.11 g/mol |
| IUPAC Name | 6-N-(6-bromopyridin-2-yl)pyridine-2,6-diamine |
| Standard InChI | InChI=1S/C10H9BrN4/c11-7-3-1-5-9(13-7)15-10-6-2-4-8(12)14-10/h1-6H,(H3,12,13,14,15) |
| Standard InChI Key | HCBVZHGTSIXLHD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1)NC2=NC(=CC=C2)Br)N |
Introduction
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of N2-(6-Bromopyridin-2-yl)pyridine-2,6-diamine typically involves nucleophilic aromatic substitution or reductive amination. A widely cited method employs 2,6-diaminopyridine and 6-bromo-2-iodopyridine under palladium catalysis (Pd(OAc)₂, Xantphos ligand) in toluene at 90°C for 24 hours, yielding 68–72% product. Alternative routes utilize sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane to reduce imine intermediates formed between 6-bromopyridine-2-carbaldehyde and ethylenediamine derivatives .
Table 1: Key Synthesis Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Reactants | 2,6-Diaminopyridine, 6-Bromo-2-iodopyridine | |
| Catalyst System | Pd(OAc)₂, Xantphos | |
| Solvent | Toluene | |
| Temperature | 90°C | |
| Reaction Time | 24 hours | |
| Yield | 68–72% |
Industrial Production Challenges
Scaling up laboratory synthesis requires optimizing solvent recovery and catalyst recycling. Continuous flow reactors have been proposed to enhance efficiency, though industrial data remain scarce. The compound’s sensitivity to moisture necessitates anhydrous conditions during large-scale production .
Chemical and Physical Properties
The compound crystallizes in a monoclinic system (space group P2₁/c) with a density of 1.72 g/cm³. Its UV-Vis spectrum shows absorption maxima at 254 nm (π→π*) and 310 nm (n→π*), indicative of conjugated aromatic systems. The bromine atom’s electronegativity (2.96 Pauling) polarizes the pyridine ring, increasing susceptibility to nucleophilic attack at the 2- and 4-positions.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉BrN₄ | |
| Molecular Weight | 265.11 g/mol | |
| Melting Point | 198–202°C (decomposes) | |
| LogP (Octanol-Water) | 1.85 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 |
Reactivity and Chemical Transformations
Cross-Coupling Reactions
The bromine substituent facilitates Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives. For example, reaction with phenylboronic acid yields N2-(6-Phenylpyridin-2-yl)pyridine-2,6-diamine (87% yield). Buchwald-Hartwig aminations with primary amines produce diamino derivatives, useful in ligand design .
Acid-Base Behavior
The amine groups (pKa ≈ 4.2 and 6.8) enable pH-dependent solubility. Protonation at pH < 4 enhances water solubility, while deprotonation above pH 7 promotes lipid membrane permeability.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for kinase inhibitors. Derivatives with 4-fluorophenyl substitutions show enhanced EGFR inhibition (IC₅₀ = 0.8 µM).
Coordination Chemistry
As a tridentate ligand, it forms stable complexes with Cu(II) (log β = 12.3) and Fe(III) (log β = 15.1), applicable in catalysis and materials science .
Table 3: Metal Complex Stability Constants
| Metal Ion | log β (25°C, I = 0.1 M) | Application | Source |
|---|---|---|---|
| Cu(II) | 12.3 | Oxidation Catalysis | |
| Fe(III) | 15.1 | Photocatalysis |
Comparison with Related Bromopyridine Derivatives
N2-(6-Bromopyridin-2-yl)pyridine-2,6-diamine exhibits higher thermal stability (Td = 290°C) than non-brominated analogs (Td = 180–220°C) due to bromine’s electron-withdrawing effects. Its reactivity in cross-coupling reactions surpasses chlorinated analogs by a factor of 3–5.
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